molecular formula C16H10ClIN2OS B11106573 (5E)-2-(2-chloroanilino)-5-[(4-iodophenyl)methylidene]-1,3-thiazol-4-one

(5E)-2-(2-chloroanilino)-5-[(4-iodophenyl)methylidene]-1,3-thiazol-4-one

Cat. No.: B11106573
M. Wt: 440.7 g/mol
InChI Key: OHPLPIFYGHYHIZ-NTEUORMPSA-N
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Description

(5E)-2-(2-chloroanilino)-5-[(4-iodophenyl)methylidene]-1,3-thiazol-4-one is a synthetic organic compound that belongs to the thiazole family This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-2-(2-chloroanilino)-5-[(4-iodophenyl)methylidene]-1,3-thiazol-4-one typically involves the condensation of 2-chloroaniline with 4-iodobenzaldehyde in the presence of a thiazole-forming reagent. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like ethanol. The reaction mixture is heated under reflux to facilitate the formation of the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(5E)-2-(2-chloroanilino)-5-[(4-iodophenyl)methylidene]-1,3-thiazol-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorinated aniline and iodinated phenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

(5E)-2-(2-chloroanilino)-5-[(4-iodophenyl)methylidene]-1,3-thiazol-4-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Studied for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5E)-2-(2-chloroanilino)-5-[(4-iodophenyl)methylidene]-1,3-thiazol-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5E)-2-(2-chloroanilino)-5-[(4-iodophenyl)methylidene]-1,3-thiazol-4-one is unique due to its specific combination of functional groups and the presence of both chlorine and iodine atoms. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C16H10ClIN2OS

Molecular Weight

440.7 g/mol

IUPAC Name

(5E)-2-(2-chlorophenyl)imino-5-[(4-iodophenyl)methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C16H10ClIN2OS/c17-12-3-1-2-4-13(12)19-16-20-15(21)14(22-16)9-10-5-7-11(18)8-6-10/h1-9H,(H,19,20,21)/b14-9+

InChI Key

OHPLPIFYGHYHIZ-NTEUORMPSA-N

Isomeric SMILES

C1=CC=C(C(=C1)N=C2NC(=O)/C(=C\C3=CC=C(C=C3)I)/S2)Cl

Canonical SMILES

C1=CC=C(C(=C1)N=C2NC(=O)C(=CC3=CC=C(C=C3)I)S2)Cl

Origin of Product

United States

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